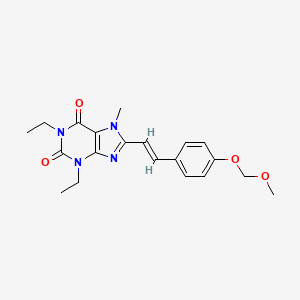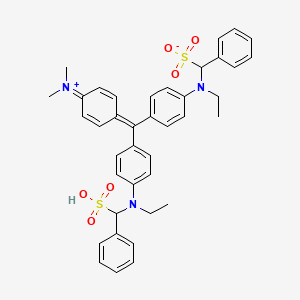
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium typically involves a multi-step process. The key steps include:
Formation of the Dimethylamino Phenyl Intermediate: This involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group.
Coupling with Ethyl Sulphonatobenzyl Amine: The intermediate is then reacted with ethyl sulphonatobenzyl amine under controlled conditions to form the desired product.
Cyclization and Final Assembly: The final step involves cyclization and assembly of the compound, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or other reduced forms.
Applications De Recherche Scientifique
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used in textile and paper industries for coloring purposes.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The aromatic rings and functional groups allow it to bind to specific sites, influencing the behavior of molecules and cells. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Blue 104: Another dye with similar structural features.
Acid Violet 49: Shares some functional groups and applications.
Uniqueness
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is unique due to its specific combination of functional groups and aromatic rings, providing distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
94248-54-1 |
|---|---|
Formule moléculaire |
C39H41N3O6S2 |
Poids moléculaire |
711.9 g/mol |
Nom IUPAC |
[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[phenyl(sulfo)methyl]amino]phenyl]methyl]-N-ethylanilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C39H41N3O6S2/c1-5-41(38(49(43,44)45)32-13-9-7-10-14-32)35-25-19-30(20-26-35)37(29-17-23-34(24-18-29)40(3)4)31-21-27-36(28-22-31)42(6-2)39(50(46,47)48)33-15-11-8-12-16-33/h7-28,38-39H,5-6H2,1-4H3,(H-,43,44,45,46,47,48) |
Clé InChI |
MGMNJZUSGNRCSU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


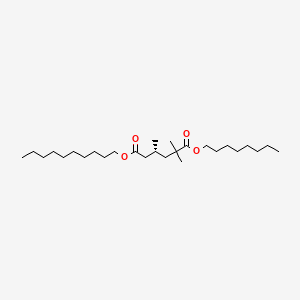
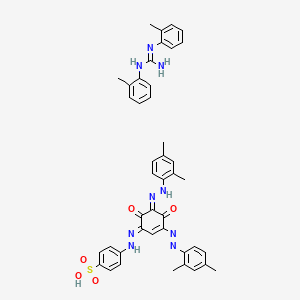
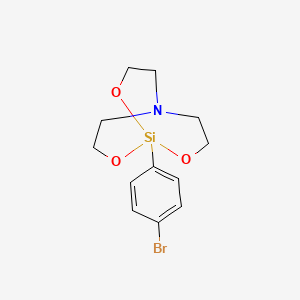
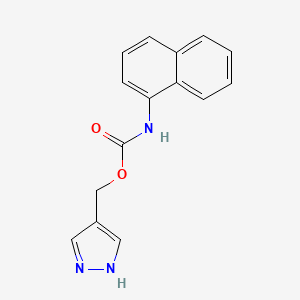
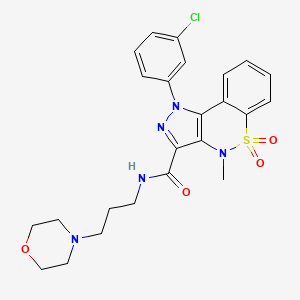
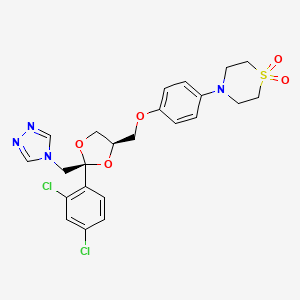
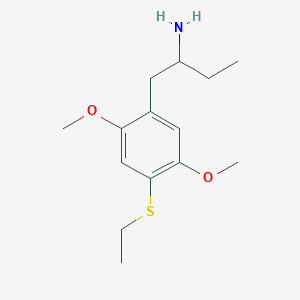
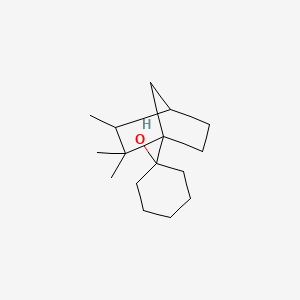

![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)

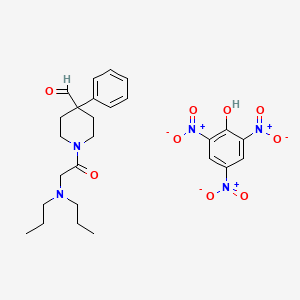
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
